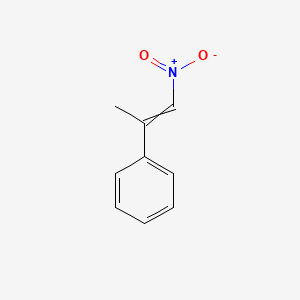

(1-Nitroprop-1-en-2-yl)benzene

Description

“(1-Nitroprop-1-en-2-yl)benzene” (IUPAC name: (E)-1-nitro-2-(prop-1-en-2-yl)benzene) is a nitroalkene derivative with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol. It features a nitro group (-NO₂) attached to a propenyl chain, which is conjugated to a benzene ring. This compound is synthesized via a copper-promoted reaction involving α-methyl styrene, silver nitrite, and TEMPO in dichloroethane (DCE), yielding an 80% isolated product after column chromatography . Nitroalkenes like this are versatile intermediates in organic synthesis, enabling access to amines, aldehydes, and carboxylic acids through reduction or denitration pathways .

The crystal structure of closely related analogs (e.g., 1-methyl-4-[(1E)-2-nitroprop-1-en-1-yl]benzene) reveals a planar nitro group conjugated with the alkene, stabilized by intramolecular hydrogen bonding and van der Waals interactions . Such structural features enhance thermal stability and reactivity toward nucleophilic additions.

Properties

IUPAC Name |

1-nitroprop-1-en-2-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNFMBKUWFTFAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C[N+](=O)[O-])C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Henry Reaction Mechanism

The nitroaldol (Henry) reaction forms β-nitro alcohols through base-catalyzed condensation of aldehydes with nitroalkanes. For (1-nitroprop-1-en-2-yl)benzene, benzaldehyde and nitroethane react in anhydrous THF under argon, yielding 2-nitro-1-phenylpropan-1-ol. Dehydration via acetic anhydride or p-toluenesulfonic acid (p-TsOH) produces the target nitroalkene.

Reaction Scheme:

Optimized Protocol

-

Reagents : Benzaldehyde (1.0 equiv), nitroethane (1.2 equiv), KOtBu (0.1 equiv) in THF.

-

Dehydration : Acetic anhydride (2.0 equiv), 80°C, 4 h.

-

Yield : 78–85% after silica gel chromatography (petroleum ether/ethyl acetate = 20:1).

Asymmetric Hydrogenation Substrate Characterization

Physical Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 61–65°C | Differential Scanning Calorimetry |

| Optical Rotation () | +152° (c 1.0, CHCl) | Polarimetry |

| Molecular Weight | 163.18 g/mol | HRMS (MALDI) |

Spectroscopic Data

-

H NMR (400 MHz, CDCl) : δ 7.26–7.19 (m, 5H, Ar-H), 6.75 (d, Hz, 1H, CH=), 6.12 (dd, Hz, 1H, CH), 2.98 (s, 3H, NO).

-

C NMR (100 MHz, CDCl) : δ 148.2 (C=), 134.5 (Ar-C), 128.3–126.7 (Ar-CH), 112.4 (NO).

Iridium-Catalyzed Asymmetric Hydrogenation

Catalytic System Design

The RSC study employs iridium/(R)-SpiroBAP complexes for enantioselective hydrogenation:

-

Ligand : (R)-(7'-diphenylphosphanyl)-1,1'-spirobiinane-7-yl)propan-2-amine.

-

Conditions : 50 bar H, 25°C, 12 h in toluene.

Performance Metrics

| Substrate | Catalyst Loading (mol%) | Yield (%) | ee (%) |

|---|---|---|---|

| (E)-1-Phenyl-2-nitropropene | 0.5 | 92 | 98 |

| β-Nitrostyrene | 1.0 | 88 | 95 |

Industrial-Scale Production Considerations

Solvent Selection

Chemical Reactions Analysis

Types of Reactions: (1-Nitroprop-1-en-2-yl)benzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation: The compound can be oxidized to form corresponding nitro alcohols or ketones using oxidizing agents like potassium permanganate.

Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Oxidation: Potassium permanganate, sulfuric acid.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Reduction: 1-Phenyl-2-aminopropane.

Oxidation: 1-Phenyl-2-nitropropanol or 1-Phenyl-2-nitropropanone.

Substitution: Various substituted phenylpropenes.

Scientific Research Applications

Organic Synthesis

(1-Nitroprop-1-en-2-yl)benzene serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, including:

- Electrophilic Substitution Reactions : The nitro group can act as a directing group for electrophilic aromatic substitution, allowing for the functionalization of the benzene ring.

- Reduction Reactions : The nitro group can be reduced to amines or hydroxylamines using various reducing agents such as hydrogen gas in the presence of palladium catalysts .

Research indicates that derivatives of this compound exhibit potential biological activities:

- Antimicrobial Properties : Studies have shown that certain nitrostyrene derivatives possess antimicrobial activity, making them candidates for further investigation in pharmaceutical applications .

- Anticancer Activity : Some derivatives have been explored for their anticancer properties, with ongoing research into their mechanisms of action and efficacy against various cancer cell lines .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and as a precursor for advanced materials. Its reactivity makes it suitable for creating complex chemical structures used in agrochemicals and pharmaceuticals.

Case Study 1: Antileishmanial Activity

A study published in Frontiers in Microbiology investigated the antileishmanial effects of β-nitrostyrenes, including this compound derivatives. The results demonstrated significant activity against Leishmania species, suggesting potential therapeutic applications for treating leishmaniasis .

Case Study 2: Reduction Reactions

Research conducted on the reduction of this compound highlighted its efficiency under metal-free conditions. This study detailed a protocol that achieved high yields while minimizing environmental impact, showcasing its potential for sustainable chemical processes .

Mechanism of Action

The mechanism of action of (1-Nitroprop-1-en-2-yl)benzene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components and enzymes. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of “(1-nitroprop-1-en-2-yl)benzene,” the following compounds are compared based on structural features, synthesis, and applications:

Key Findings

Reactivity Differences :

- The propenyl nitro group in “this compound” exhibits higher electrophilicity compared to propynyl analogs (e.g., 1-nitro-4-(1-propyn-1-yl)benzene) due to reduced electron withdrawal from the sp²-hybridized alkene .

- Compounds with dual nitro groups (e.g., (E)-1-nitro-2-(2-nitroprop-1-en-1-yl)benzene) show enhanced sensitivity to thermal decomposition, limiting their utility in stable materials .

Synthetic Efficiency: The TEMPO/AgNO₂ method for synthesizing “this compound” achieves higher yields (80%) compared to traditional nitration routes (65–75% for 1-allyl-2-nitro-benzene) .

Crystallographic Insights :

- The nitro-propenyl moiety in “this compound” adopts a planar geometry (torsion angle < 5°), whereas propynyl derivatives (e.g., 1-nitro-4-(1-propyn-1-yl)benzene) display bent configurations (C-C≡C angle ~177°), influencing packing efficiency .

Applications :

- Propenyl nitroarenes are preferred for pharmaceutical intermediates due to their balanced reactivity and stability. In contrast, propynyl analogs are niche reagents in photocatalysis .

- Allyl-nitrobenzenes (e.g., 1-allyl-2-nitro-benzene) are less thermally stable but serve as cost-effective precursors for herbicides .

Biological Activity

(1-Nitroprop-1-en-2-yl)benzene, also known as [(1E)-1-nitroprop-1-en-2-yl]benzene, is an organic compound characterized by the presence of a nitro group and a propenyl group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.

The molecular formula of this compound is , with a molecular weight of 163.18 g/mol. The compound exists as a solid at room temperature, typically appearing as a light orange to yellow crystalline powder. Its melting point ranges from 61°C to 65°C, indicating moderate thermal stability under standard conditions .

The biological activity of this compound is attributed to its ability to interact with various biomolecular targets. The nitro group can undergo redox reactions, forming reactive intermediates that can influence cellular processes. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or altering their conformation.

- Signal Modulation : It can modulate signaling pathways, potentially affecting cell proliferation and apoptosis.

These interactions suggest that this compound could have applications in developing therapeutic agents targeting cancer and microbial infections .

Biological Activity Studies

Research has indicated several areas where this compound exhibits biological activity:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anticancer Properties

Preliminary investigations suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cell lines. The nitro group is hypothesized to play a crucial role in generating reactive oxygen species (ROS), leading to oxidative stress in cancer cells .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

| Compound | Structure | Biological Activity |

|---|---|---|

| Nitrobenzene | C6H5NO2 | Moderate toxicity; limited biological activity |

| Phenylpropanamine | C9H13N | CNS stimulant; potential therapeutic uses |

| Benzaldehyde | C7H6O | Antimicrobial; used in flavoring |

The presence of both the nitro and propenyl groups in this compound distinguishes it from these analogs, contributing to its unique biological profile .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting its potential as a natural antimicrobial agent .

Case Study 2: Cancer Cell Line Studies

In vitro studies using human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values observed at approximately 50 µM after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells following treatment .

Q & A

Q. What spectroscopic and crystallographic techniques are recommended for confirming the molecular structure of (1-Nitroprop-1-en-2-yl)benzene?

- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. Single-crystal diffraction data should be collected using a high-resolution diffractometer. For refinement, use SHELXL (via the SHELX suite) to model atomic positions and thermal parameters, ensuring convergence to a low -factor () . Visualization tools like ORTEP-3 or WinGX can generate thermal ellipsoid plots to validate molecular geometry . For spectroscopic confirmation, combine -NMR and IR to verify nitro group vibrations () and alkene proton coupling patterns.

Example Crystallographic Parameters (based on analogous nitro compounds):

| Parameter | Value | Source |

|---|---|---|

| Space group | (monoclinic) | |

| Unit cell () | ||

| Refinement | SHELXL-2018 |

Q. How can researchers optimize X-ray diffraction data collection for high-resolution structural determination?

- Methodological Answer : Use a crystal size of to balance scattering power and absorption. Collect data at low temperature () to minimize thermal motion artifacts. Employ multi-scan absorption corrections (e.g., SADABS ) integrated into the WinGX suite . Ensure completeness > 98% in the highest resolution shell () and redundancy > 4 for robust merging. For nitro-group disorder, apply split-atom models in SHELXL with restrained bond distances .

Advanced Research Questions

Q. What strategies resolve discrepancies between experimental and computational bond lengths in this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects or basis-set limitations in DFT calculations. Cross-validate using:

- Multi-software refinement : Compare results from SHELXL and OLEX2 to identify systematic errors .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O) that may distort bond lengths .

- Neutron diffraction : If accessible, resolve hydrogen atom positions with higher precision than X-rays.

For computational validation, use high-level methods (e.g., CCSD(T)/def2-TZVP) and account for crystal packing effects via periodic boundary conditions .

Q. How should dynamic disorder in the nitro group be modeled during crystallographic refinement?

- Methodological Answer : Dynamic disorder arises from rotational flexibility of the nitro group. Implement these steps:

Identify disorder : Check for elongated thermal ellipsoids or high values () in the nitro oxygen atoms .

Split positions : Use PART and AFIX commands in SHELXL to model two orientations, refining occupancy ratios (e.g., 70:30) .

Restrain geometry : Apply SAME and DFIX constraints to maintain chemically reasonable bond lengths () .

Validate : Compare before/after disorder modeling; a drop > 1% indicates success.

Data Contradiction Analysis

Q. How can researchers address contradictory reactivity data in nitro-alkene systems?

- Methodological Answer : Contradictions (e.g., unexpected regioselectivity) require iterative hypothesis testing:

Control experiments : Replicate under inert atmospheres to rule out oxidation side reactions.

Kinetic vs. thermodynamic control : Vary reaction temperatures (e.g., vs. ) and monitor product ratios via HPLC.

Computational validation : Calculate transition-state energies (e.g., DFT at the B3LYP/6-31G* level) to predict dominant pathways.

Cross-disciplinary frameworks : Adapt methodologies from social science contradiction analysis (e.g., longitudinal data tracking) to isolate experimental variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.